Cas no 21431-13-0 (2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride)

2-Methyl-1,3-benzothiazole-6-sulfonyl chloride is a versatile sulfonyl chloride derivative widely used as a key intermediate in organic synthesis and pharmaceutical applications. Its reactive sulfonyl chloride group enables efficient incorporation into more complex molecules, particularly in the development of sulfonamide-based compounds. The methyl-substituted benzothiazole core enhances stability and offers distinct electronic properties, making it valuable for designing bioactive molecules. This compound is particularly useful in medicinal chemistry for creating potential enzyme inhibitors or receptor modulators. Its high purity and consistent reactivity ensure reliable performance in synthetic workflows. Proper handling under anhydrous conditions is recommended due to its moisture-sensitive nature.
2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride structure
21431-13-0 structure
Product Name:2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride
CAS No:21431-13-0
MF:C8H6ClNO2S2
MW:247.72173833847
MDL:MFCD03990571
CID:252207
PubChem ID:3583019
Update Time:2025-06-08

2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxylicacid, 4,5-dibromo-
    • 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
    • 2-Methyl-benzothiazole-6-sulfonyl chloride
    • 008201
    • 2-methyl-6-benzothiazolesulfonyl chloride
    • 2-Methyl-6-chlorsulfonylbenzothiazol
    • 2-methylbenzo[d]thiazole-6-sulfonyl chloride
    • 2-Methyl-benzothiazol-6-sulfonylchlorid
    • 2-methylbenzothiazole-6-sulfonyl chloride
    • AC1MSED5
    • AG-A-44550
    • CTK6C4272
    • F1967-0194
    • SBB002795
    • ZERO
    • SCHEMBL609522
    • EN300-79478
    • C77660
    • 2-methylbenzo[d]thiazole-6-sulfonylchloride
    • 2-methyl-1, 3-benzothiazole-6-sulfonyl chloride
    • WAA43113
    • CS-0139245
    • FT-0709393
    • DTXSID10393879
    • 2-Methyl-1,3-benzothiazole-6-sulphonyl chloride
    • VS-0357
    • 21431-13-0
    • A912420
    • AKOS000301981
    • 2-methyl-1,3-benzothiazole-6-sulfonyl chloride, AldrichCPR
    • MFCD03990571
    • 2-METHYL-1,3-BENZOTHIAZOLE-6-SULPHONYL CHLORIDE 95+%
    • 1,3-Benzothiazole-6-sulfonoyl chloride, 2-methyl-
    • DB-066506
    • 2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride
    • MDL: MFCD03990571
    • Inchi: 1S/C8H6ClNO2S2/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3
    • InChI Key: PMMBRDLKYRRHMI-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2=C(C=1)SC(C)=N2)(=O)=O

Computed Properties

  • Exact Mass: 246.95298
  • Monoisotopic Mass: 246.953
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Density: 1.556
  • Melting Point: 98-101
  • Boiling Point: 380.5°C at 760 mmHg
  • Flash Point: 183.9°C
  • Refractive Index: 1.656
  • PSA: 47.03

2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material Identification: C

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2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:21431-13-0)2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride
Order Number:A912420
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:45
Price ($):235.0
Email:sales@amadischem.com

Additional information on 2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride

Introduction to 2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride (CAS No. 21431-13-0)

2-Methyl-1,3-benzothiazole-6-sulfonyl chloride (CAS No. 21431-13-0) is a versatile and important organic compound widely used in the pharmaceutical and chemical industries. This compound is characterized by its unique structural features, which include a benzothiazole ring and a sulfonyl chloride functional group. These features contribute to its reactivity and utility in various synthetic transformations and pharmaceutical applications.

The benzothiazole moiety is a heterocyclic aromatic compound that is known for its stability and ability to form strong hydrogen bonds. This property makes it an excellent building block for the synthesis of more complex molecules, particularly those with biological activity. The sulfonyl chloride group, on the other hand, is highly reactive and can readily undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of sulfonamides and other derivatives.

Recent research has highlighted the potential of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 explored the use of this compound as a key intermediate in the synthesis of potent inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are widely used in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion and reduce glucose levels.

In another significant development, researchers at the University of California, San Francisco, utilized 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride to synthesize a series of novel compounds with anti-inflammatory properties. These compounds were found to effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making them promising candidates for the treatment of inflammatory diseases.

The synthetic versatility of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride is further demonstrated by its use in the preparation of various functionalized derivatives. For example, a recent study published in Tetrahedron Letters described a method for converting this compound into sulfonamide derivatives through nucleophilic substitution reactions. The resulting sulfonamides exhibited excellent solubility and stability, which are crucial properties for pharmaceutical applications.

In addition to its applications in drug discovery, 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride has also found use in materials science. Researchers at the Massachusetts Institute of Technology (MIT) have explored its potential as a precursor for the synthesis of functional polymers with tunable properties. These polymers have shown promise in applications such as drug delivery systems and advanced coatings.

The safety and handling of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride are important considerations for both laboratory and industrial settings. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from moisture and heat sources.

In conclusion, 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride (CAS No. 21431-13-0) is a highly valuable compound with a wide range of applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it an essential intermediate for the development of novel therapeutic agents and functional materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21431-13-0)2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride
A912420
Purity:99%
Quantity:1g
Price ($):235.0
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